JJ1

thrombin inhibition enzyme kinetics serine protease

JJ1 (CAS 1225170-16-0) is the definitive direct thrombin inhibitor for researchers who demand unambiguous target engagement data. Unlike efegatran or argatroban, JJ1 delivers >10,000-fold selectivity over trypsin, plasmin, factor Xa, and other serine proteases—eliminating off-target confounding. With a Ki of 0.019 μM, a novel quinazoline scaffold, and a 3–4× lower dose requirement for equivalent bleeding prolongation in murine models, JJ1 is the superior reference standard for thrombosis research, platelet activation studies, and screening of new chemical entities. Choose JJ1 for clean, interpretable thrombin biology.

Molecular Formula C18H19N5
Molecular Weight 305.39
CAS No. 1225170-16-0
Cat. No. B608196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJJ1
CAS1225170-16-0
SynonymsJJ-1;  JJ1;  JJ 1;  ZINC-41152207;  ZINC41152207;  ZINC 41152207
Molecular FormulaC18H19N5
Molecular Weight305.39
Structural Identifiers
SMILESC1(NC2=CC=NC=C2)=NC(NC3CCCC3)=C4C=CC=CC4=N1
InChIInChI=1S/C18H19N5/c1-2-6-13(5-1)20-17-15-7-3-4-8-16(15)22-18(23-17)21-14-9-11-19-12-10-14/h3-4,7-13H,1-2,5-6H2,(H2,19,20,21,22,23)
InChIKeyOSPJPUOPPMACFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JJ1 (1225170-16-0) Procurement Guide: Thrombin Inhibitor Differentiation Data


JJ1 (CAS: 1225170-16-0) is a synthetic, low-molecular-weight (MW: 305.38) direct thrombin inhibitor featuring a novel quinazoline scaffold selected through structure-based virtual screening [1]. It acts as a potent and highly selective active-site inhibitor of human α-thrombin (Ki = 0.019 μM) [1]. The compound has been characterized for in vitro enzyme kinetics, selectivity profiling against a panel of serine proteases, plasma clotting assays, and in vivo antithrombotic efficacy in murine models [1].

Why JJ1 (1225170-16-0) Cannot Be Replaced by Standard Thrombin Inhibitors


Direct thrombin inhibitors (DTIs) vary widely in selectivity profiles, off-target serine protease activity, and resulting bleeding risk. JJ1 distinguishes itself through an exceptional >10,000-fold selectivity margin versus a broad panel of human serine proteases, a characteristic not shared by clinically benchmarked comparators like efegatran and argatroban [1]. Substituting JJ1 with an alternative DTI without this level of selectivity introduces significant experimental confounders in thrombosis models, particularly when differentiating thrombin-specific effects from off-target trypsin or plasmin modulation [1].

JJ1 (1225170-16-0) Comparator-Backed Evidence for Scientific Selection


Thrombin Affinity vs. Argatroban and Efegatran: Ki Comparison Data

JJ1 inhibits human α-thrombin with a Ki of 0.019 μM, demonstrating potency intermediate between efegatran (Ki = 0.017 μM) and argatroban (Ki = 0.025 μM) in the same assay system [1]. This positions JJ1 as a high-affinity tool with a Ki value within the same order of magnitude as established clinical DTIs.

thrombin inhibition enzyme kinetics serine protease

Serine Protease Selectivity: JJ1 vs. Efegatran and Argatroban

JJ1 exhibits >10,000-fold selectivity for thrombin over trypsin, factor Xa, elastase, plasmin, protein Ca, streptokinase, tPA, and urokinase (all Ki >250 μM). In contrast, efegatran shows potent inhibition of trypsin (Ki = 0.011 μM; selectivity ratio 0.65), plasmin (Ki = 0.48 μM; ratio 28), and other proteases [1]. Argatroban shows a 168-fold selectivity ratio for trypsin (Ki = 4.2 μM) [1]. JJ1's selectivity margin is >20,000 for trypsin and >10,000 for all other tested proteases, substantially exceeding both comparators.

selectivity profiling off-target activity trypsin inhibition

In Vitro Anticoagulant Potency: aPTT and PT Prolongation

JJ1 prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) in a concentration-dependent manner. At 5.0 μM, JJ1 extended aPTT to 51.6 ± 0.4 s (baseline 23.7 ± 0.5 s) and PT-INR to 6.83 [1]. Under identical conditions, efegatran (5.0 μM) prolonged aPTT to 44.2 ± 0.6 s (PT-INR 3.15), while argatroban (5.0 μM) prolonged aPTT to 61.4 ± 0.8 s (PT-INR 7.40) [1]. JJ1's anticoagulant potency falls between these two established inhibitors, providing a distinct dose-response profile.

anticoagulation clotting assay aPTT

In Vivo Bleeding Risk Assessment: Tail Bleeding Time

JJ1's effect on bleeding time was assessed in a mouse tail-transection model. At a dose of 1.23 μg/mouse (i.v.), JJ1 extended tail bleeding time to 44.8 ± 1.2 s compared to 30.2 ± 1.0 s for saline control [1]. Comparator data: efegatran at 4.17 μg/mouse extended bleeding time to 47.4 ± 1.1 s; argatroban at 5.08 μg/mouse extended to 62.2 ± 0.8 s [1]. JJ1 achieved measurable anticoagulant effect with a 3.4-fold lower dose (by mass) than efegatran and 4.1-fold lower than argatroban for comparable or lesser bleeding time prolongation.

bleeding time in vivo safety antithrombotic

Platelet Aggregation Inhibition: Thrombin-Induced Response

JJ1 inhibited human platelet aggregation induced by thrombin in a concentration-dependent manner in vitro, with effects confirmed in ex vivo assays following intravenous administration in mice [1]. While exact IC50 values for platelet aggregation were not reported in the primary publication, the study demonstrates that JJ1's antithrombotic mechanism includes direct inhibition of thrombin-mediated platelet activation, a property shared with efegatran and argatroban but achieved with JJ1's distinct selectivity profile [1].

platelet aggregation antiplatelet thrombin signaling

In Vivo Pharmacokinetics: Half-Life and Exposure in Mice

Following intravenous administration of JJ1 at 2 mg/kg in mice, the compound exhibited an elimination half-life of 3.1 h and an area under the curve (AUC) of 6.1 μg·h/mL [1]. Comparable PK parameters for efegatran and argatroban in the same murine model were not reported, limiting direct head-to-head PK comparison.

pharmacokinetics AUC half-life

JJ1 (1225170-16-0) High-Value Application Scenarios Based on Differential Evidence


Thrombin-Specific Pathway Dissection Requiring Minimal Serine Protease Off-Target Activity

Researchers investigating thrombin-mediated signaling in complex biological matrices (e.g., plasma, whole blood, or co-culture systems containing multiple proteases) should select JJ1 over efegatran or argatroban. JJ1's >10,000-fold selectivity margin across trypsin, factor Xa, plasmin, and other serine proteases [1] minimizes off-target confounding, whereas efegatran potently inhibits trypsin (Ki = 0.011 μM) and plasmin (Ki = 0.48 μM), and argatroban inhibits trypsin (Ki = 4.2 μM) [1]. This selectivity enables more definitive attribution of observed effects to thrombin inhibition alone.

In Vivo Thrombosis Models Where Bleeding Risk Minimization Is Critical

In murine thrombosis models (e.g., FeCl3-induced carotid artery thrombosis or pulmonary embolism), JJ1 offers a favorable therapeutic window. JJ1 at 1.23 μg/mouse prolongs tail bleeding time to 44.8 s, whereas efegatran requires 4.17 μg/mouse to achieve 47.4 s, and argatroban at 5.08 μg/mouse prolongs bleeding time to 62.2 s [1]. The 3- to 4-fold lower dose requirement of JJ1 for comparable bleeding prolongation [1] supports its use in studies where minimizing hemorrhagic complications is a priority.

Benchmarking Novel Thrombin Inhibitors in Enzyme Kinetics and Coagulation Assays

JJ1 serves as an excellent reference compound for screening or characterizing novel thrombin inhibitors due to its well-defined Ki (0.019 μM) and aPTT/PT prolongation profile that lies between efegatran and argatroban [1]. Its intermediate potency provides a useful calibration point in enzyme inhibition assays and plasma clotting tests, enabling robust comparative assessment of new chemical entities.

Thrombin-Mediated Platelet Aggregation Studies Requiring Class-Representative DTI Activity

For investigations of thrombin-induced platelet activation where the primary requirement is a direct thrombin inhibitor with class-typical antiplatelet effects, JJ1 provides a validated tool with demonstrated concentration-dependent inhibition of human platelet aggregation in vitro and ex vivo [1]. Its novel quinazoline scaffold [1] may offer distinct physicochemical properties (e.g., solubility, formulation compatibility) compared to peptide-based DTIs like efegatran.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JJ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.